Cefuroxime axetil is a semi-synthetic, broad-spectrum antibiotic belonging to the second generation of cephalosporins. It is primarily used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. Cefuroxime axetil is a prodrug that is converted into its active form, cefuroxime, in the body. This compound exhibits stability against certain beta-lactamases, making it effective against a range of Gram-positive and Gram-negative bacteria.
Cefuroxime axetil is derived from cefuroxime, which itself is obtained from cephalosporin C. The synthesis of cefuroxime axetil involves several chemical reactions that modify the structure of cefuroxime to enhance its oral bioavailability.
Cefuroxime axetil is classified as:
The synthesis of cefuroxime axetil involves several key steps:
This multi-step process ensures high purity and minimizes the formation of impurities, with the final product achieving a purity greater than 99% .
Cefuroxime axetil has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The molecular formula of cefuroxime axetil is and its molecular weight is approximately 365.4 g/mol.
Cefuroxime axetil undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for both its synthesis and therapeutic efficacy.
Cefuroxime axetil exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. The mechanism involves:
This mechanism makes cefuroxime axetil effective against a wide range of bacteria .
Cefuroxime axetil has several scientific and clinical applications:
The β-lactam ring in cefuroxime axetil is constructed via stereoselective methods to ensure the cis configuration essential for antibiotic activity. The core synthesis begins with 7-aminocephalosporanic acid (7-ACA), where the C-7 amino group undergoes acylation with (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid. This reaction requires chiral catalysts or enzymatic mediation to maintain the Z-isomer configuration of the methoxyimino group, which confers β-lactamase stability. Key stereochemical control is achieved through:
Table 1: Spectral Characterization Data for β-Lactam Core
Structural Feature | Analytical Method | Key Spectral Signatures |
---|---|---|
β-Lactam ring | FT-IR | 1760 cm⁻¹ (C=O stretch) |
Cis-fusion | ¹H NMR | δ 5.1 ppm (d, H-6), δ 5.7 ppm (dd, H-7) |
Methoxyimino group | ¹³C NMR | δ 153.2 ppm (C=N), δ 60.5 ppm (OCH₃) |
Cefuroxime axetil (CA) is synthesized by esterifying cefuroxime’s C-4 carboxyl group with 1-acetoxyethyl bromide, increasing log P from –1.3 (cefuroxime) to +1.1 (CA) [2] [7]. This transformation involves:
Table 2: Lipophilicity and Solubility Profiles of Cefuroxime Derivatives
Compound | log P | Water Solubility (mg/mL) | Notes |
---|---|---|---|
Cefuroxime | –1.3 | 0.4 (pH 7.0) | Hydrophilic, poor absorption |
Cefuroxime axetil | +1.1 | 0.05 (pH 7.0) | Lipophilic prodrug |
[PyC₁₀Py][CFX]₂ | +0.8 | 80.0 (37°C) | 200× solubility vs. CA [2] |
Cefuroxime axetil exhibits multiple crystalline forms due to conformational flexibility in the axetil side chain and hydrogen-bonding variations. Key polymorphs include:
Solvent optimization and catalytic strategies minimize waste in CA synthesis:
Table 3: Environmental Metrics for Cefuroxime Axetil Synthesis
Method | Solvent Intensity | Byproducts | E-Factor |
---|---|---|---|
Conventional (batch) | High (DMF/acetone) | HBr, deacetyl-CA | 58 |
Micellar catalysis | Low (water/Tween-80) | Traces HBr | 15 |
Flow chemistry | Moderate (recycled THF) | <2% hydrolyzed CA | 22 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1